molecular formula C22H26N2 B1347065 2,2-Diphenyl-4-(1-piperidinyl)pentanenitrile CAS No. 5424-11-3

2,2-Diphenyl-4-(1-piperidinyl)pentanenitrile

Cat. No.: B1347065
CAS No.: 5424-11-3
M. Wt: 318.5 g/mol
InChI Key: ILJNEWQDWFOAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diphenyl-4-(1-piperidinyl)pentanenitrile is a chemical intermediate of significant interest in pharmaceutical research and development. Compounds with similar structural frameworks, featuring diphenylacetamide or diphenylacetonitrile cores, are established as key intermediates in the synthesis of biologically and pharmaceutically active substances . The molecular structure of such compounds is characterized by distinct spatial orientations; for instance, in closely related molecules, the two benzene rings adopt a dihedral angle of approximately 81.1°, while the piperidine ring typically exists in a stable chair conformation . The primary research value of this compound lies in its role as a precursor. Its nitrile functional group (-C≡N) is a versatile handle for further chemical transformations, most notably in Grignard reactions, where it can be converted to a ketone, a critical step in the synthesis of complex target molecules . This synthetic utility makes it a valuable building block for medicinal chemists designing and creating new pharmacologically active compounds. The crystal packing of analogous structures is often stabilized by a network of intermolecular interactions, including N-H···N and N-H···O hydrogen bonds, which can be a relevant consideration for researchers working on crystallization and formulation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all relevant regulatory guidelines.

Properties

CAS No.

5424-11-3

Molecular Formula

C22H26N2

Molecular Weight

318.5 g/mol

IUPAC Name

2,2-diphenyl-4-piperidin-1-ylpentanenitrile

InChI

InChI=1S/C22H26N2/c1-19(24-15-9-4-10-16-24)17-22(18-23,20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-3,5-8,11-14,19H,4,9-10,15-17H2,1H3

InChI Key

ILJNEWQDWFOAGR-UHFFFAOYSA-N

SMILES

CC(CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3

Canonical SMILES

CC(CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3

Other CAS No.

5424-11-3

Origin of Product

United States

Preparation Methods

The synthesis of 2,2-Diphenyl-4-piperidinovaleronitrile involves several steps. One common method includes the reaction of benzyl cyanide with malonic anhydride in an appropriate solvent to obtain malononitrile . Subsequently, malononitrile reacts with phenylboronic acid under copper catalysis to produce the corresponding arylacetylene compound . This synthetic route is relatively complex and requires precise reaction conditions to achieve high yields.

Chemical Reactions Analysis

2,2-Diphenyl-4-piperidinovaleronitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Piperidinyl Groups

  • 5-(4-(4-Chlorophenyl)-4-hydroxy-piperidin-1-yl)-2,2-diphenylpentanenitrile This analog replaces the C4 piperidinyl group with a 4-chlorophenyl-4-hydroxy-piperidinyl moiety.
  • Its ketone core and butoxyphenyl group increase lipophilicity, contributing to its use as a local anesthetic. Structural differences (ketone vs. nitrile) may lead to divergent metabolic pathways or binding kinetics .

Pharmacologically Relevant Nitriles

  • Pentanenitrile (FDB019884) The simplest analog, pentanenitrile, lacks aromatic or piperidinyl groups. Its detection in food crops (e.g., corn, brassicas) contrasts with the synthetic complexity of 2,2-diphenyl-4-(1-piperidinyl)pentanenitrile.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Melting Point (°C) Pharmacological Notes Source
This compound Pentanenitrile C2: Phenyl; C4: Piperidinyl Not reported Potential CNS applications
5-(4-(4-Chlorophenyl)-4-hydroxy-piperidin-1-yl)-2,2-diphenylpentanenitrile Pentanenitrile C5: 4-Chlorophenyl-4-hydroxy-piperidinyl Not reported Halogen/polar group effects
Dyclonine Hydrochloride Propanone C1: 4-Butoxyphenyl; C3: Piperidinyl Not reported Local anesthetic
(3S,4S)-2,2-Diphenyl-4-(triisopropylsilyloxy)-3-(trimethylsilyloxy)pentanenitrile Pentanenitrile C3: TMS-O; C4: TIPS-O 67–73 Synthetic intermediate
Pentanenitrile (FDB019884) Pentanenitrile None Not reported Food biomarker

Abbreviations: TMS-O = Trimethylsilyloxy; TIPS-O = Triisopropylsilyloxy.

Key Findings and Implications

  • Structural Flexibility : The piperidinyl and aromatic groups in this compound provide a template for modifying target selectivity and pharmacokinetics. For example, halogenation (as in the 4-chlorophenyl analog) could enhance binding affinity .
  • Synthetic Utility : Protective silyl groups enable controlled functionalization, as seen in derivative 32c, which may aid in developing prodrugs or intermediates .

Biological Activity

2,2-Diphenyl-4-(1-piperidinyl)pentanenitrile, also known by its CAS number 5424-11-3, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the various biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by two phenyl groups and a piperidine ring attached to a pentanenitrile backbone. This structural configuration is believed to contribute significantly to its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions, including cardiovascular diseases and cancer. The compound has been shown to protect cells from oxidative stress-induced damage, enhancing cell viability in models exposed to hydrogen peroxide (H₂O₂) .

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. Studies suggest that it may exert protective effects against neurodegenerative processes by modulating signaling pathways associated with neuronal survival. Specifically, it appears to activate the Akt and ERK1/2 pathways, which are crucial for cell survival under stress conditions .

Anti-inflammatory Activity

In addition to its antioxidant properties, this compound has shown promise in reducing inflammatory responses. It has been evaluated in various models where it demonstrated the ability to lower levels of pro-inflammatory cytokines and markers such as nitric oxide (NO), suggesting its potential use in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
  • Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways that promote cell survival and reduce inflammation.
  • Radical Scavenging : Its chemical structure allows it to effectively scavenge free radicals, thereby mitigating oxidative damage.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Cardioprotective Effects : In a Langendorff-perfused heart model, the compound was shown to significantly improve cardiac function following ischemia-reperfusion injury. It reduced superoxide production and increased nitric oxide generation in the myocardium .
  • Neuroprotection in Animal Models : Experimental studies on rodents indicated that administration of this compound led to improved outcomes in models of neurodegeneration, with enhanced cognitive function observed post-treatment .
  • Anti-inflammatory Response : In vitro assays using macrophage cell lines demonstrated that treatment with this compound resulted in a significant decrease in inflammatory markers compared to untreated controls .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityNeuroprotective Effects
This compoundHighModerateHigh
VerapamilLowModerateModerate
CurcuminModerateHighLow

Q & A

Q. What are the recommended synthetic routes for 2,2-diphenyl-4-(1-piperidinyl)pentanenitrile, and how can reaction conditions be optimized?

The synthesis of this compound typically involves a nucleophilic substitution or coupling reaction between a pre-formed diphenylpentanenitrile core and a piperidine derivative. For example:

  • Step 1 : Prepare the nitrile precursor (e.g., 2,2-diphenylpentanenitrile) via Knoevenagel condensation or cyanation of a ketone intermediate.
  • Step 2 : Introduce the piperidinyl group via SN2 substitution using 1-piperidinecarboxaldehyde or a halogenated intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMSO for polar intermediates) and temperature to minimize byproducts like N-alkylation impurities .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • NMR Spectroscopy : Confirm the presence of the piperidinyl group (δ 2.5–3.5 ppm for N-CH₂ protons) and aromatic protons (δ 7.2–7.6 ppm for diphenyl groups).
  • HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6) to assess purity (>98% by area normalization) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 345.23) and fragmentation patterns .

Q. What safety protocols are essential for handling nitrile-containing compounds like this derivative?

  • Exposure Limits : Follow NIOSH guidelines for nitriles (e.g., pentanenitrile HTFOEL: 6 ppmv). Use surrogate data for propanenitrile/butanenitrile if compound-specific limits are unavailable .
  • PPE : Wear nitrile gloves, lab coats, and eye protection. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the piperidinyl group in biological activity?

  • Comparative Assays : Synthesize analogs replacing piperidinyl with piperazinyl or morpholinyl groups. Test inhibitory activity against target enzymes (e.g., Δ6-desaturase) using in vitro assays .
  • Data Interpretation : A 2022 study showed that piperidinyl derivatives exhibit higher selectivity (IC₅₀ = 10 nM) than piperazinyl analogs (IC₅₀ = 25 nM), suggesting steric and electronic effects dominate binding .

Q. How should researchers resolve contradictions in toxicity data between surrogate nitriles and the target compound?

  • Tiered Testing : (1) Use in silico models (e.g., QSAR) to predict acute toxicity. (2) Validate with in vitro assays (e.g., cytotoxicity in HepG2 cells). (3) Cross-reference with surrogate data (e.g., propanenitrile LD₅₀ = 50 mg/kg) while noting structural differences .
  • Case Study : A 2016 report highlighted discrepancies in neurotoxicity between pentanenitrile and its surrogates, emphasizing the need for compound-specific assays .

Q. What computational strategies are effective for docking studies of this compound with enzyme targets?

  • Molecular Docking : Use AutoDock Vina with crystal structures of Δ6-desaturase (PDB: 4NKY). Parameterize the piperidinyl group’s protonation state (pKa ~10.1) to model ligand-receptor interactions.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key interactions include hydrogen bonds with Glu274 and hydrophobic contacts with Phe120 .

Q. How can researchers design pharmacokinetic studies to evaluate blood-brain barrier (BBB) penetration?

  • In Silico Prediction : Use the BBB Score (e.g., SwissADME) based on logP (predicted ~3.2) and polar surface area (PSA ~45 Ų).
  • In Vivo Testing : Administer radiolabeled compound (e.g., ¹⁴C-labeled) to rodents. Measure brain:plasma ratio via LC-MS/MS at 1, 4, and 24-hour intervals .

Q. What methodologies address low solubility in aqueous buffers during in vitro assays?

  • Co-Solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS containing 0.1% Tween-80.
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) to enhance bioavailability. Validate stability via dynamic light scattering .

Methodological Notes

  • Data Tables :

    ParameterValue/TechniqueReference
    LogP (Predicted)3.2 (SwissADME)
    HPLC Retention12.3 min (C18, MeOH:buffer 65:35)
    CytotoxicityIC₅₀ = 15 µM (HepG2)
  • Contradictions : Surrogate toxicity data may underestimate risks due to structural complexity. Always prioritize compound-specific assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.